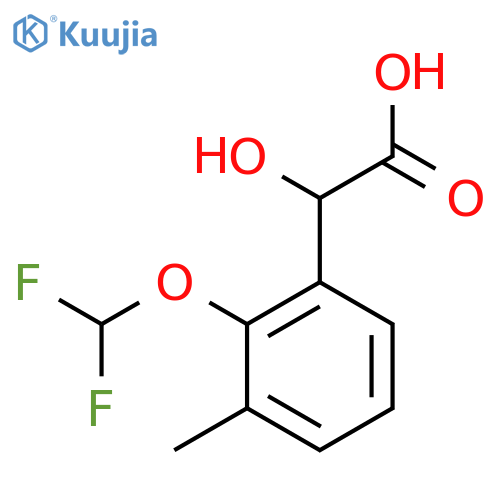Cas no 2228307-87-5 (2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)

2228307-87-5 structure
商品名:2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid
- 2228307-87-5
- EN300-1972184
- 2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid
-
- インチ: 1S/C10H10F2O4/c1-5-3-2-4-6(7(13)9(14)15)8(5)16-10(11)12/h2-4,7,10,13H,1H3,(H,14,15)
- InChIKey: RNONEYOOOYKDCS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=CC=CC=1C(C(=O)O)O)F
計算された属性
- せいみつぶんしりょう: 232.05471512g/mol
- どういたいしつりょう: 232.05471512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8Ų
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1972184-1.0g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1972184-0.1g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1972184-10.0g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1972184-10g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 10g |
$5897.0 | 2023-09-16 | ||
| Enamine | EN300-1972184-0.5g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1972184-5.0g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1972184-2.5g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1972184-0.25g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1972184-1g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1972184-0.05g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.05g |
$1152.0 | 2023-09-16 |
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Ping Tong Food Funct., 2020,11, 628-639
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
2228307-87-5 (2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
